

physical and chemical characteristics of Pyraclostrobin-d6

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Pyraclostrobin-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Pyraclostrobin-d6**, a deuterated isotopologue of the broad-spectrum fungicide Pyraclostrobin. This document is intended for researchers, scientists, and professionals in drug development who utilize **Pyraclostrobin-d6** as an internal standard or in metabolic studies. The guide details its physicochemical properties, provides established experimental protocols for its analysis, and illustrates its mechanism of action.

Introduction

Pyraclostrobin is a widely used fungicide from the strobilurin class, known for its efficacy against a broad range of plant pathogens. Its mode of action involves the inhibition of mitochondrial respiration, a vital cellular process in fungi.[1] **Pyraclostrobin-d6**, an isotopelabeled version of Pyraclostrobin, serves as an invaluable tool in analytical and research settings. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in



determining Pyraclostrobin levels in various matrices. This guide offers an in-depth look at the essential technical data for **Pyraclostrobin-d6**.

Physical and Chemical Characteristics

Pyraclostrobin-d6 shares most of its physical and chemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of six deuterium atoms. While specific experimental data for the melting point, boiling point, and solubility of **Pyraclostrobin-d6** are not readily available in the public domain, the values for unlabeled Pyraclostrobin provide a close approximation.

Table 1: Physical and Chemical Properties of Pyraclostrobin-d6

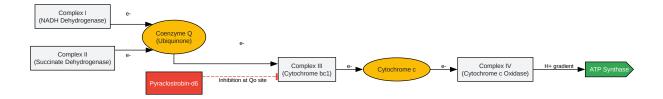


Property	Value	Source
Chemical Name	Methyl N-{2-[1-(4- chlorophenyl)-1H-pyrazol-3- yloxymethyl]phenyl}(N- methoxy-d3)carbamate-d3	N/A
Synonyms	N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxycarbamic Acid Methyl Ester-d6	[2][3]
CAS Number	175013-18-0 (unlabeled)	[2][3]
Molecular Formula	C19H12D6CIN3O4	[2][3][4]
Molecular Weight	393.85 g/mol	[2][3][4]
Physical Form	Beige or white to light beige crystalline solid	[2][3]
Purity	>95% (by HPLC)	[4]
Melting Point (°C)	63.7 - 65.2 (for unlabeled Pyraclostrobin)	[1]
Water Solubility	1.9 mg/L at 20°C (for unlabeled Pyraclostrobin)	N/A
Storage Temperature	Information not available	N/A

Mechanism of Action: Inhibition of Mitochondrial Respiration

Pyraclostrobin, and by extension **Pyraclostrobin-d6**, functions by disrupting the fungal respiratory chain. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondria.[5] This inhibition blocks the transfer of electrons, which in turn halts the production of ATP, the primary energy currency of the cell. The resulting energy deficit leads to the cessation of fungal growth and eventual cell death.[1]





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Mechanism of action of Pyraclostrobin-d6.

Experimental Protocols

The following protocols are examples of analytical methods used for the quantification of Pyraclostrobin. **Pyraclostrobin-d6** is an ideal internal standard for these methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of Pyraclostrobin in formulations.

Table 2: HPLC-UV Method Parameters

Parameter	Condition
Instrument	HPLC system with UV/VIS detector
Column	Reversed-phase C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	Acetonitrile and 0.1% Formic acid in water (70:30 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	230 nm
Injection Volume	20 μL



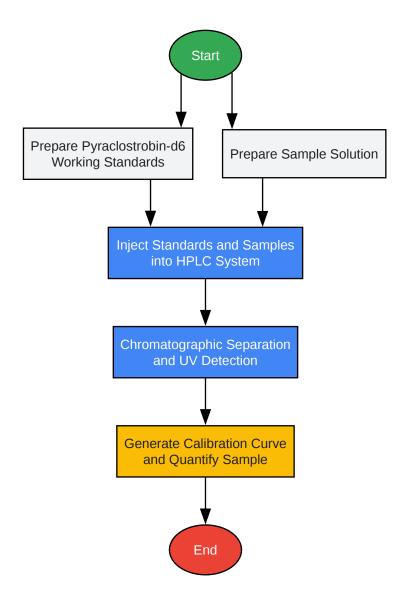




Methodology:

- Standard Preparation: Prepare a stock solution of **Pyraclostrobin-d6** in a suitable solvent such as acetonitrile. Create a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.
- Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase. Filter the solution through a $0.2~\mu m$ filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area of the Pyraclostrobin-d6
 standards against their concentrations. Determine the concentration of Pyraclostrobin in the
 samples by comparing their peak areas to the calibration curve.





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A typical workflow for HPLC analysis.

QuEChERS Sample Preparation for LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

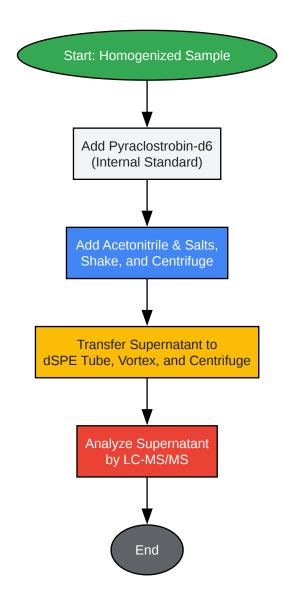
Methodology:

Extraction:



- Homogenize a representative sample (e.g., fruit, vegetable, or soil).
- Weigh a portion of the homogenized sample into a centrifuge tube.
- Add a known amount of Pyraclostrobin-d6 as an internal standard.
- Add acetonitrile and shake vigorously.
- Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake again to induce phase separation.
- Centrifuge the sample to separate the acetonitrile layer.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot of the acetonitrile extract to a dSPE tube containing a sorbent material (e.g., primary secondary amine (PSA), C18).
 - Vortex the tube to allow the sorbent to remove interfering matrix components.
 - Centrifuge the tube.
- Analysis:
 - The resulting supernatant is ready for analysis by LC-MS/MS.





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The QuEChERS sample preparation workflow.

Conclusion

Pyraclostrobin-d6 is an essential analytical tool for researchers and scientists working with its non-deuterated analogue. This guide provides a foundational understanding of its physical and chemical properties, its biological mechanism of action, and the experimental protocols for its use. The provided information, tables, and diagrams are intended to support the accurate and effective application of **Pyraclostrobin-d6** in a laboratory setting.



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